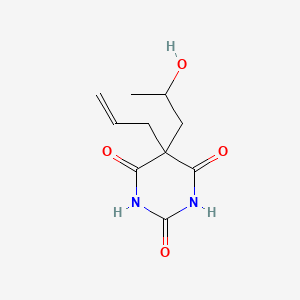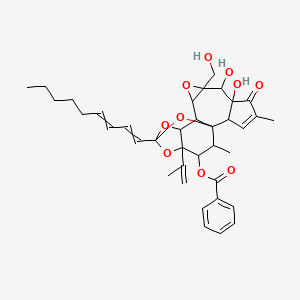
Proxibarbal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Proxibarbal, also known as Proxibarbital, is a barbiturate derivative that was first synthesized in 1956. It is known for its anti-anxiety properties and is distinct from most barbiturates due to its minimal hypnotic action. This compound has been used in the treatment of migraine headaches and has a unique chemical structure that includes an allyl group and a hydroxypropyl group .
准备方法
Synthetic Routes and Reaction Conditions: Proxibarbal is synthesized through a series of chemical reactions involving barbituric acid derivatives. The typical synthetic route includes the alkylation of barbituric acid with allyl bromide and subsequent hydroxypropylation. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation and hydroxypropylation steps .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to isolate the final product. The industrial synthesis also emphasizes safety measures to handle the reactive intermediates and by-products .
化学反应分析
Types of Reactions: Proxibarbal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the allyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed under basic conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted barbiturates depending on the nucleophile used.
科学研究应用
Proxibarbal has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the reactivity of barbiturates and their derivatives.
Biology: Investigated for its effects on gamma-aminobutyric acid (GABA) receptors and its role as a GABA modulator.
Medicine: Used in the treatment of anxiety and migraine headaches. It has also been studied for its potential use in enzyme induction therapy.
Industry: Employed in the synthesis of other barbiturate derivatives and as a reference compound in analytical chemistry
作用机制
Proxibarbal exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It acts at the barbiturate binding site on the GABA-A receptor, prolonging the duration of chloride channel opening and enhancing the inhibitory effects of GABA. This leads to increased neuronal inhibition and a reduction in anxiety and migraine symptoms .
相似化合物的比较
Butalbital: Another barbiturate used for migraine treatment but with more pronounced hypnotic effects.
Phenobarbital: A barbiturate with strong sedative and anticonvulsant properties.
Secobarbital: Known for its hypnotic and sedative effects.
Uniqueness of Proxibarbal: this compound is unique among barbiturates due to its minimal hypnotic action and specific use in anxiety and migraine treatment. Unlike other barbiturates, it does not induce significant sedation, making it a preferred choice for patients requiring anti-anxiety medication without the sedative side effects .
属性
CAS 编号 |
42013-34-3 |
|---|---|
分子式 |
C10H14N2O4 |
分子量 |
226.23 g/mol |
IUPAC 名称 |
5-(2-hydroxypropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H14N2O4/c1-3-4-10(5-6(2)13)7(14)11-9(16)12-8(10)15/h3,6,13H,1,4-5H2,2H3,(H2,11,12,14,15,16) |
InChI 键 |
VNLMRPAWAMPLNZ-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1(C(=O)NC(=O)NC1=O)CC=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-[2-[18-(2-amino-2-oxoethyl)-35-[hydroxy(phenyl)methyl]-28-(methoxymethyl)-21-methyl-16,23,30,33-tetraoxo-25-propan-2-yl-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B10784519.png)
![5-(2-Bromoethenyl)-1-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B10784527.png)

![Benzenemethanol, alpha-[(1S)-1-(ethylmethylamino)ethyl]-, (alphaR)-](/img/structure/B10784545.png)


![Cgp 42112A, [125I]-](/img/structure/B10784569.png)

![4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol](/img/structure/B10784595.png)



![10,17,17-Trimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10784629.png)

